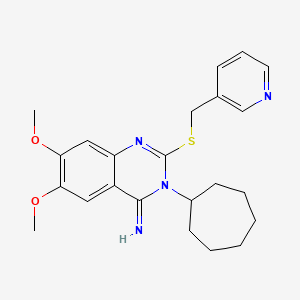
3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine is a synthetic small molecule that has gained significant attention in recent years. This compound is characterized by its complex structure, which includes a quinazolin-4-imine core with various substituents, including a cycloheptyl group, methoxy groups, and a pyridin-3-ylmethylsulfanyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine typically involves multiple steps, starting with the construction of the quinazolin-4-imine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides, amines, or thiols in the presence of a suitable base or acid.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as alkyl, amino, or thiol groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile intermediate for the synthesis of other complex molecules. In biology, it can be used as a probe to study biological processes and interactions. In medicine, it has potential therapeutic applications, such as in the treatment of various diseases. In industry, it can be used as a building block for the development of new materials and products.
Mecanismo De Acción
The mechanism by which 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Quinazolin-4-imine derivatives: These compounds share the quinazolin-4-imine core but differ in their substituents and functional groups.
Pyridin-3-ylmethylsulfanyl derivatives: These compounds contain the pyridin-3-ylmethylsulfanyl moiety but have different core structures.
Cycloheptyl derivatives: These compounds feature the cycloheptyl group but differ in their overall molecular framework.
Propiedades
IUPAC Name |
3-cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-28-20-12-18-19(13-21(20)29-2)26-23(30-15-16-8-7-11-25-14-16)27(22(18)24)17-9-5-3-4-6-10-17/h7-8,11-14,17,24H,3-6,9-10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKDOCFYKVGXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CN=CC=C3)C4CCCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














